molecular formula C11H15N B2383972 2-Methyl-2-phenylpyrrolidine CAS No. 217633-10-8

2-Methyl-2-phenylpyrrolidine

Cat. No.: B2383972
CAS No.: 217633-10-8
M. Wt: 161.248
InChI Key: ITJABDJLKCWTDJ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpyrrolidine is an organic compound with the molecular formula C11H15N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-phenyl-2-methylpropanal with ammonia or primary amines under acidic conditions can yield this compound . Another method involves the use of azomethine ylides and vinyl ketones in a [3+2] dipolar cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-2-phenylpyrrolidine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-phenylpyrrolidine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-methyl-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJABDJLKCWTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217633-10-8
Record name 2-methyl-2-phenylpyrrolidine
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